Caprooyl Tetrapeptide-3 acetate

Description

Significance of Bioactive Peptides in Cellular Regulation

Bioactive peptides are short chains of amino acids that can modulate a wide array of physiological processes. mdpi.com These peptides act as signaling molecules, interacting with specific receptors on cell surfaces to trigger intracellular cascades that influence cell proliferation, migration, differentiation, and survival. frontiersin.orgnih.gov Their high specificity and potency, coupled with a generally lower incidence of immunogenicity compared to larger protein-based therapeutics, make them a compelling area of research. mdpi.com

The functions of bioactive peptides are diverse and context-dependent. For instance, in the nervous system, neuropeptides can govern the development of neurons, while in other tissues, they orchestrate the growth of various cell types. frontiersin.org The study of these peptides extends to understanding their involvement in both normal physiological and pathological conditions, from tissue maintenance to their potential roles in various diseases. frontiersin.org

Overview of the Extracellular Matrix (ECM) and Dermal-Epidermal Junction (DEJ) in Tissue Homeostasis

The Extracellular Matrix (ECM) is a complex and dynamic network of proteins and other macromolecules that provides structural support to cells and tissues. nih.govresearchgate.net Far from being a passive scaffold, the ECM actively participates in regulating cellular functions, including adhesion, migration, and communication. nih.govmdpi.com In the skin, the ECM is crucial for maintaining its strength and elasticity. researchgate.net

Historical Context of Biomimetic Peptides in Regenerative Research

The concept of mimicking nature to solve complex problems, known as biomimicry, has ancient roots and has found fertile ground in modern regenerative research. allevi3d.com Scientists have long been inspired by the regenerative capabilities of organisms in nature. allevi3d.com This has led to the development of biomimetic materials, including synthetic peptides designed to imitate the structure and function of naturally occurring peptides. nih.govdermalogica.com

The synthesis of these biomimetic peptides allows for the creation of molecules with specific, targeted activities. dermalogica.com Early research focused on creating peptide-based materials that could mimic the properties of essential ECM proteins like collagen and elastin (B1584352) for applications in tissue engineering. nih.gov The evolution of this field has led to the design of sophisticated peptide conjugates and nanostructures that can be used to study and potentially influence cellular processes with high precision. nih.govfrontiersin.org

Introduction to Caprooyl Tetrapeptide-3 acetate (B1210297) as a Research Compound

Caprooyl Tetrapeptide-3 acetate is a synthetic lipopeptide that has emerged as a subject of interest in dermatological research. targetmol.comcreative-peptides.com It is a biomimetic peptide, meaning it is designed to mimic a natural peptide sequence, specifically a fragment of a growth factor involved in ECM synthesis. ci.guideincidecoder.com The structure of Caprooyl Tetrapeptide-3 consists of a four-amino-acid sequence (Lys-Gly-His-Lys) linked to caproic acid, a fatty acid. ci.guidecaymanchem.com This lipid component enhances its ability to interact with cellular structures. lesielle.com

Research into this compound focuses on its potential to influence the expression of key proteins within the Dermal-Epidermal Junction. targetmol.commedchemexpress.comadooq.com Studies have investigated its effects on the production of essential structural components that are vital for maintaining the integrity and stability of the skin's architecture. lesielle.comcreative-peptides.com

Research Findings on Caprooyl Tetrapeptide-3

Scientific investigations have explored the effects of Caprooyl Tetrapeptide-3 on key components of the extracellular matrix, particularly those integral to the dermal-epidermal junction.

In Vitro and Ex Vivo Study Results

Research studies have demonstrated that Caprooyl Tetrapeptide-3 can stimulate the production of important structural proteins. In models of corticoid-induced skin aging, the application of Caprooyl Tetrapeptide-3 has been shown to enhance the expression of collagen VII and laminin-5. targetmol.commedchemexpress.commedchemexpress.eu Furthermore, studies have indicated that this tetrapeptide can boost the production of fibronectin. lesielle.comci.guide These proteins are crucial for the structural integrity of the dermal-epidermal junction.

A study showed that Caprooyl Tetrapeptide-3 increased the production of laminin (B1169045) by up to 26% and fibronectin by up to 60%. ci.guide Another study involving a 2.5% concentration of a trade-named product containing Caprooyl Tetrapeptide-3 reported a 16% reduction in the appearance of fine lines and wrinkles after 28 days, with a continued improvement to a 27% reduction after 56 days in mature volunteers. incidecoder.com

| Protein Stimulated | Reported Increase | Reference |

| Laminin | up to 26% | ci.guide |

| Fibronectin | up to 60% | ci.guide |

| Collagen VII | Enhanced expression | targetmol.commedchemexpress.commedchemexpress.eu |

| Laminin-5 | Enhanced expression | targetmol.commedchemexpress.commedchemexpress.eu |

This table presents data from research studies on the effects of Caprooyl Tetrapeptide-3 on extracellular matrix protein production.

Table of Mentioned Compounds

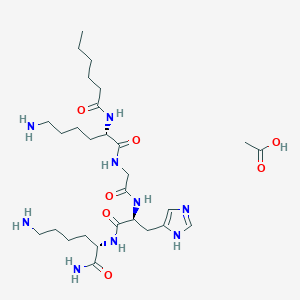

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47N9O5.C2H4O2/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27;1-2(3)4/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40);1H3,(H,3,4)/t19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAVFMYNDSZDNL-OCIDDWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H51N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Attributes of Caprooyl Tetrapeptide 3 Acetate for Academic Investigation

Chemical Synthesis Methodologies: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the peptide backbone of Caprooyl Tetrapeptide-3 is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). bachem.com This method is widely used for creating peptides by assembling amino acids in a stepwise fashion on a solid polymer support, such as a resin. bachem.com The process allows for the controlled and efficient creation of a specific peptide sequence. bachem.com

The general workflow for SPPS involves several cycles, with each cycle adding one amino acid. bachem.com A typical cycle includes:

Deprotection: The removal of a temporary protecting group (often Fmoc) from the N-terminus of the growing peptide chain attached to the resin.

Washing: Solvents are used to wash the resin, removing excess reagents and by-products. bachem.com

Coupling: The next protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the peptide chain. bachem.com

Washing: Another washing step removes unreacted amino acids and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence is fully assembled. bachem.com For the synthesis of a tetrapeptide like the one in Caprooyl Tetrapeptide-3, this process would be repeated for each of the four amino acids. Once the sequence is complete, the peptide is cleaved from the resin support, often using an acidolytic cleavage method. bachem.com A patent for the synthesis of a similar glycyl-histidyl-lysine peptide describes using Fmoc-Lys(BOC)-OH and Wang Resin, with HOBT, DIC, and DMAP as activating agents and DMF as a solvent. google.com

Peptide Sequence Analysis: Lys-Gly-His-Lys (KGHK) Core Structure

The core of Caprooyl Tetrapeptide-3 is the tetrapeptide sequence Lys-Gly-His-Lys, abbreviated as KGHK. ci.guide This sequence is composed of four amino acid residues:

| Amino Acid | Abbreviation | Side Chain Characteristics |

| Lysine (B10760008) | Lys (K) | Basic, positively charged |

| Glycine (B1666218) | Gly (G) | Nonpolar, achiral |

| Histidine | His (H) | Basic, aromatic, positively charged (at physiological pH) |

| Lysine | Lys (K) | Basic, positively charged |

The presence of two lysine residues and one histidine residue gives the KGHK peptide a net positive charge under physiological conditions. The glycine residue, being the smallest amino acid, provides conformational flexibility to the peptide backbone. The specific arrangement of these amino acids is crucial for the peptide's three-dimensional structure and its potential interactions with other molecules. Research on the GHK tripeptide (Gly-His-Lys) has been extensive, and its derivatives are studied for various biological activities. nih.gov The KGHK sequence is a biomimetic peptide, meaning it is a synthetic copy of a molecule found in nature. incidecoder.com

Acylation Modification: Integration of Caproic Acid and its Structural Implications

A defining feature of Caprooyl Tetrapeptide-3 is the acylation of the N-terminus of the KGHK peptide with caproic acid. Caproic acid is a six-carbon saturated fatty acid. This modification transforms the peptide into a lipopeptide, a molecule with both peptide and lipid characteristics.

The process of N-terminal acylation involves forming an amide bond between the carboxyl group of caproic acid and the N-terminal amino group of the lysine residue in the KGHK sequence. This modification has several structural implications:

Amphiphilicity: The resulting lipopeptide is amphiphilic, possessing a hydrophilic peptide headgroup (due to the charged amino acids) and a hydrophobic lipid tail. This property can lead to self-assembly into structures like micelles in aqueous solutions. nih.gov

Enhanced Stability: N-terminal capping, including acetylation, can protect peptides from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus. nih.govambiopharm.com This increased proteolytic stability is a key consideration in peptide design. nih.gov

The acetate (B1210297) salt form of the compound helps to improve its solubility and stability for formulation and handling.

Molecular and Cellular Mechanisms of Caprooyl Tetrapeptide 3 Acetate Activity

Modulation of Extracellular Matrix Protein Synthesis

Caprooyl Tetrapeptide-3 acetate (B1210297) has been shown to stimulate the production of several critical proteins that constitute the extracellular matrix, the non-cellular component within all tissues and organs that provides essential structural and biochemical support to surrounding cells.

Upregulation of Laminin (B1169045) Expression, with Emphasis on Laminin-5

Research indicates that Caprooyl Tetrapeptide-3 acetate enhances the expression of laminins, with a particular emphasis on Laminin-5. creamscan.comcreative-peptides.comci.guide Laminin-5 is a key protein that anchors the epidermis to the dermis, providing structural support and stability to the dermal-epidermal junction. creative-peptides.comexperchem.com Studies have demonstrated that this tetrapeptide can boost the production of laminin by up to 26%. ci.guide In models of corticoid-induced skin aging, this compound has been observed to stimulate the expression of Laminin-5. adooq.comtargetmol.commedchemexpress.commedchemexpress.com This upregulation is crucial for maintaining the integrity of the DEJ.

Stimulation of Collagen Biosynthesis, Specifically Collagen Type VII

The peptide has been found to stimulate the biosynthesis of Collagen Type VII. creamscan.comincidecoder.comcreative-peptides.com This specific type of collagen is a major component of the anchoring fibrils that secure the epidermis to the underlying dermis at the DEJ. creamscan.com By increasing the production of Collagen VII, this compound helps to maintain the stability and strength of this junction. creative-peptides.com In experimental models of corticoid-induced skin aging, the expression of Collagen VII was enhanced by the application of this compound. adooq.comtargetmol.commedchemexpress.commedchemexpress.com

Influence on Dermal-Epidermal Junction (DEJ) Integrity and Function

The dermal-epidermal junction is a complex basement membrane zone that provides structural support to the epidermis and regulates the exchange of cells and molecules between the dermis and the epidermis. The integrity of the DEJ is vital for healthy skin.

Mechanistic Contributions to Epidermal-Dermal Adhesion

This compound contributes to the adhesion between the epidermis and dermis by stimulating the production of key proteins that form the structural backbone of the DEJ. ci.guide The upregulation of Laminin-5 and Collagen VII, as previously mentioned, directly reinforces the anchoring of the epidermis to the dermis. creative-peptides.comci.guide This enhanced adhesion helps to maintain the structural integrity of the skin, preventing the separation of the two layers that can occur with aging and environmental damage.

Mitigation of DEJ Structural Compromise in Experimental Models

In experimental models designed to mimic skin aging, such as those induced by corticoids, this compound has demonstrated the ability to mitigate structural compromise of the DEJ. targetmol.commedchemexpress.commedchemexpress.com By boosting the synthesis of essential proteins like Laminin-5 and Collagen VII, the peptide helps to counteract the degradation of the DEJ that is characteristic of aged skin. ci.guideadooq.com This reinforcement of the DEJ's normal structure helps to prevent the flattening of the junction that occurs with aging, which is a contributing factor to the formation of wrinkles. experchem.com

Interactive Data Table: Effects of Caprooyl Tetrapeptide-3 on Extracellular Matrix Proteins

| Protein | Reported Increase in Production | Function |

| Laminin-5 | Up to 26% ci.guide | Anchors epidermis to the dermis for structural support. creative-peptides.comexperchem.com |

| Fibronectin | Up to 60% ci.guide | Promotes close integration of cells and anchors them to the matrix. creative-peptides.comexperchem.com |

| Collagen VII | Stimulated Expression adooq.comtargetmol.commedchemexpress.commedchemexpress.com | Keeps the dermal-epidermal junction stable. creative-peptides.com |

Pre Clinical Research Models and Methodologies for Caprooyl Tetrapeptide 3 Acetate Characterization

Ex Vivo Tissue Models

Histological and Ultrastructural Analysis of Tissue Remodeling

Pre-clinical evaluation of Caprooyl Tetrapeptide-3 acetate (B1210297) often involves histological and ultrastructural analysis to observe its effects on tissue remodeling, particularly within the skin's extracellular matrix (ECM). These methodologies provide visual evidence of changes in the organization and abundance of key structural proteins.

In studies examining the impact of topical formulations containing peptides aimed at ECM remodeling, histological analysis has demonstrated significant changes. For instance, after application, an increase in new collagen and elastin (B1584352) formation is observable. Histological staining, such as Hematoxylin and Eosin (H&E) for general tissue structure and special stains like Verhoeff-Van Gieson for elastin fibers, reveals a more organized and dense ECM. These findings often show a healthier, thickened epidermis with well-formed, cuboidal basal stem cells at the dermo-epidermal junction (DEJ). Furthermore, immunohistochemical staining for procollagen (B1174764) can be used to visualize the synthesis of new collagen within the ECM, confirming the peptide's mechanism of action.

These analyses collectively indicate that the application of specific peptides can initiate a recycling process within the ECM, clearing out old, fragmented proteins and stimulating the production of new, functional collagen and elastin. This remodeling at the microscopic level is foundational to the observed improvements in skin structure and appearance.

Quantitative Assessment of Dermal-Epidermal Junction Architecture

Caprooyl Tetrapeptide-3 acetate is specifically designed to target and reinforce the dermal-epidermal junction (DEJ), the critical interface between the epidermis and the dermis. Its efficacy is quantitatively assessed by measuring its impact on key structural components of the DEJ.

This biomimetic peptide is known to stimulate the production of essential proteins that anchor the epidermis to the dermis. incidecoder.comcreative-peptides.com Research indicates that this compound significantly boosts the synthesis of Collagen VII, Laminin-5, and Fibronectin. incidecoder.comcreative-peptides.comulprospector.com These proteins are integral to the integrity of the DEJ; Collagen VII forms anchoring fibrils, while Laminin-5 is a key component of the anchoring filaments that connect hemidesmosomes in basal keratinocytes to the underlying dermis. creative-peptides.comnih.govnih.gov

In vitro studies on skin models have quantified these effects. One study demonstrated that this compound can increase the production of Laminin (B1169045) by up to 26% and Fibronectin by up to 60%. ci.guide Another study using a model of skin aging showed that the peptide enhanced the gene expression for both Collagen VII and Laminin-5. ci.guide The interaction between Laminin-5 and the NC-1 domain of Type VII collagen is crucial for the stability of this junction, and the upregulation of these proteins directly contributes to a stronger, more resilient DEJ architecture. nih.govnih.gov

| DEJ Component | Function | Effect of this compound | Reported Quantitative Increase |

|---|---|---|---|

| Collagen VII | Forms anchoring fibrils, ensuring stable connection between dermis and epidermis. creative-peptides.com | Stimulates production. creative-peptides.comlesielle.com | Gene expression enhanced. ci.guide |

| Laminin-5 | Key component of anchoring filaments in the basement membrane. creative-peptides.comnih.gov | Stimulates synthesis. incidecoder.comcreative-peptides.com | Up to 26%. ci.guide |

| Fibronectin | Promotes close integration of cells and ECM adhesion. creative-peptides.com | Stimulates production. incidecoder.comcreative-peptides.com | Up to 60%. ci.guide |

Advanced Analytical Techniques

Proteomic Approaches for Global ECM Component Identification and Quantification

Advanced proteomic techniques are employed to comprehensively identify and quantify the global changes in the extracellular matrix (ECM) composition following treatment with this compound. These methods provide a detailed molecular snapshot of the peptide's influence on the skin's protein network.

The methodology for analyzing the complex, often insoluble proteins of the ECM involves several steps. Cell-derived matrices are first isolated, and the proteins are solubilized using detergents like sodium dodecyl sulfate (B86663) (SDS) and urea. nih.govplos.org The solubilized proteins are then typically digested into smaller peptide fragments using enzymes like trypsin. nih.govplos.org

Live-Cell Imaging and Tracking for Migration Studies

While direct studies specifically tracking cell migration in response to this compound are not extensively detailed in public literature, the methodologies for such investigations are well-established. Live-cell imaging offers a dynamic view of how peptides influence cellular behaviors like migration, which is crucial for tissue repair and regeneration.

This technique utilizes high-resolution, multi-mode epifluorescence or spinning disk confocal microscopes equipped with environmental control chambers to maintain cell viability over long periods. nih.gov To visualize cell movement, specific cellular components, such as the actin cytoskeleton, can be labeled with biocompatible fluorescent markers. nih.gov Time-lapse microscopy then captures the spatial and temporal dynamics of cell movement.

The mode of cell migration is often governed by the interplay between cell-matrix adhesions and Rho/Rac signaling pathways, which control the formation of protrusions like lamellipodia and filopodia. nih.gov Given that this compound influences the ECM, which forms the substrate for migration, it is hypothesized that it would modulate migratory behavior. By tracking individual cells and analyzing their migratory paths, speed, and morphology, researchers could quantify how the peptide-induced changes in the ECM (e.g., increased fibronectin) affect cell adhesion and movement.

Biophysical Characterization of Cellular and Matrix Mechanical Properties

The structural remodeling of the extracellular matrix (ECM) induced by this compound leads to changes in the tissue's mechanical properties. Advanced biophysical techniques are used to characterize these changes, providing a quantitative measure of improvements in skin firmness and elasticity.

A key technique for this characterization is Atomic Force Microscopy (AFM). AFM can be used to measure the nanomechanical properties of biological samples, such as the stiffness (elastic modulus) of the ECM deposited by cells. In pre-clinical models, researchers can culture fibroblasts, treat them with this compound, and then decellularize the cultures to isolate the ECM. nih.gov The AFM tip is then used to "poke" the matrix at multiple points to generate a map of its stiffness.

Comparative Peptide Biology and Interventional Research Paradigms

Classification of Caprooyl Tetrapeptide-3 acetate (B1210297) within Signal Peptide Categories

Caprooyl Tetrapeptide-3 is classified as a synthetic signal peptide. paulaschoice-eu.compaulaschoice.nl Signal peptides are short chains of amino acids that act as messengers, instructing cells to perform specific functions. Unlike carrier peptides that deliver minerals or neurotransmitter-inhibiting peptides that affect nerve signals, signal peptides influence cellular synthesis processes.

Specifically, Caprooyl Tetrapeptide-3 is a biomimetic lipopeptide. incidecoder.comci.guidelesielle.com

Biomimetic: It is synthetically created to copy the structure and function of a natural biological molecule. incidecoder.com It is based on a sequence of Transforming Growth Factor-β (TGF-β), a key protein involved in the synthesis of the extracellular matrix (ECM). ci.guidecreative-peptides.com

Lipopeptide: The core tetrapeptide (a sequence of four amino acids: Lys-Gly-His-Lys) is attached to a lipid, caproic acid. lesielle.comcreamscan.com This lipid component enhances its solubility in oil-based phases and is designed to improve its penetration through the lipid matrix of the skin's outer layers. creamscan.com

Its primary role as a signal peptide is to stimulate the production of crucial structural proteins that form the Dermal-Epidermal Junction (DEJ), the critical interface connecting the epidermis to the dermis. incidecoder.comcreative-peptides.com By signaling fibroblasts, it selectively boosts the synthesis of proteins essential for maintaining the integrity and stability of this junction.

| Stimulated Protein | Function in the Dermal-Epidermal Junction (DEJ) |

| Laminin-5 | A key anchoring filament that connects epidermal cells to the underlying basement membrane, crucial for the adhesion between the epidermis and dermis. ci.guidecreative-peptides.com |

| Collagen VII | The primary component of anchoring fibrils, which secure the basement membrane to the dermal collagen network, ensuring structural stability. ci.guidecreative-peptides.com |

| Fibronectin | A glycoprotein (B1211001) that facilitates close integration and adhesion of cells with the extracellular matrix, supporting the overall structure. incidecoder.comcreative-peptides.com |

Comparative Analysis with Other Extracellular Matrix-Modulating Peptides (e.g., GHK-Cu, Palmitoyl Pentapeptide)

Caprooyl Tetrapeptide-3 acetate belongs to a broader class of peptides that modulate the ECM. A comparative analysis with other well-researched peptides, such as GHK-Cu and Palmitoyl Pentapeptide-4, highlights its specialized function.

Caprooyl Tetrapeptide-3: Its mechanism is highly targeted, focusing specifically on the integrity of the DEJ. Research indicates it upregulates the synthesis of Laminin-5, Collagen VII, and Fibronectin, which are vital for the structural support at this specific junction. incidecoder.comci.guidecreative-peptides.com One study showed it could boost Laminin (B1169045) production by up to 26% and Fibronectin by up to 60%. ci.guide

GHK-Cu (Copper Tripeptide-1): This is a carrier peptide that delivers copper, an essential cofactor for enzymes like lysyl oxidase, which is critical for collagen and elastin (B1584352) synthesis. Its action is broader than that of Caprooyl Tetrapeptide-3. Research shows GHK-Cu not only stimulates collagen and elastin but also possesses antioxidant and anti-inflammatory properties and promotes wound healing and nerve regeneration. nih.gov It influences a wider array of ECM components and cellular processes.

Palmitoyl Pentapeptide-4 (Matrixyl®): This signal peptide is a fragment of the pro-alpha chain of type I collagen. Its primary, well-documented function is to stimulate the synthesis of dermal matrix proteins, particularly Collagen I, Collagen III, and Fibronectin. Its main target is the dermal matrix itself, aiming to increase its density and thickness.

The following table provides a comparative overview of these peptides:

| Feature | Caprooyl Tetrapeptide-3 | GHK-Cu (Copper Tripeptide-1) | Palmitoyl Pentapeptide-4 |

| Peptide Type | Signal Peptide (Lipopeptide) | Carrier Peptide | Signal Peptide |

| Primary Mechanism | Mimics TGF-β to signal for specific protein synthesis. ci.guidecreative-peptides.com | Delivers copper to activate enzymatic processes. | Mimics a procollagen (B1174764) fragment to signal for collagen synthesis. |

| Primary Molecular Targets | Laminin-5, Collagen VII, Fibronectin at the DEJ. incidecoder.comci.guidecreamscan.com | Collagen, Elastin, Glycosaminoglycans; broader ECM remodeling. nih.gov | Collagen I, Collagen III, Fibronectin in the dermis. |

| Primary Research Focus | Strengthening the Dermal-Epidermal Junction (DEJ). incidecoder.comcreamscan.com | General wound healing, tissue repair, anti-inflammatory research. nih.gov | Reducing dermal matrix degradation; increasing dermal density. |

Synergistic Effects of this compound in Multi-Component Research Formulations

In research settings, single agents are often combined to study complementary or synergistic effects. The focused action of Caprooyl Tetrapeptide-3 on the DEJ makes it a candidate for inclusion in multi-component formulations designed to investigate comprehensive ECM regeneration.

Synergy with Dermal-Boosting Peptides: When combined with peptides like Palmitoyl Pentapeptide-4, a dual-action approach can be studied. Caprooyl Tetrapeptide-3 would target the structural integrity of the DEJ, while Palmitoyl Pentapeptide-4 would work on increasing the density of the underlying dermal matrix. Theoretically, this could create a more robust and comprehensive improvement in skin architecture models.

Synergy with Antioxidants: The synthesis of new ECM proteins is an energy-intensive cellular process that can generate oxidative stress. Including antioxidants (e.g., Vitamin C, Vitamin E) in a research formulation could protect the newly formed proteins from degradation by free radicals, thus preserving the structural gains initiated by the peptide.

Synergy with Hydrating Agents: Ingredients like hyaluronic acid and glycerin provide a hydrated environment, which is optimal for cellular communication and enzymatic processes. In trade name formulations, Caprooyl Tetrapeptide-3 is often combined with glycerin and dextran, suggesting that maintaining a hydrated matrix is beneficial for its signaling function. paulaschoice.nlulprospector.com

Synergy with Growth Factors: Combining Caprooyl Tetrapeptide-3 with actual growth factors (like EGF or FGF) in cell culture studies could elucidate complex signaling cascades. The peptide could prime the DEJ, making it more receptive to the broader proliferative and regenerative signals from the growth factors.

Theoretical Frameworks for Peptide-Based Bioengineering and Regenerative Research

The precise signaling capability of this compound positions it within advanced theoretical frameworks for bioengineering and regenerative medicine. The central goal of these fields is to create environments that guide cells to regenerate functional tissues. nih.govfrontiersin.org

Peptide-based biomaterials, such as hydrogels, are at the forefront of this research. regmednet.com These scaffolds can be functionalized with bioactive peptide sequences to mimic the natural extracellular matrix not just structurally, but also functionally. regmednet.com

Bioactive Scaffolds for Skin Engineering: A key challenge in creating engineered skin equivalents is the formation of a stable and functional basement membrane. A theoretical application involves incorporating Caprooyl Tetrapeptide-3 into a hydrogel scaffold. Such a "bioactive scaffold" could provide the necessary signals to encourage seeded keratinocytes and fibroblasts to secrete and organize Laminin-5 and Collagen VII correctly, thereby promoting the self-assembly of a robust DEJ. This is highly relevant for in-vitro models of genetic skin diseases like Junctional Epidermolysis Bullosa, where Laminin-5 is deficient. nih.gov

Guiding Cell Migration and Adhesion: The peptide's ability to stimulate fibronectin and laminin directly influences cell adhesion and migration. incidecoder.comci.guide In regenerative research, guiding the migration of stem cells or reparative cells to a specific site is crucial. Scaffolds functionalized with Caprooyl Tetrapeptide-3 could be investigated for their ability to create a favorable substrate for cell adhesion and directed migration, enhancing the efficiency of tissue repair models.

Precision Regenerative Medicine: Caprooyl Tetrapeptide-3 represents a move towards highly specific interventions. Rather than using a broad-spectrum growth factor, this peptide allows researchers to target a specific biological system (the DEJ) and a precise outcome (synthesis of anchoring proteins). This aligns with the future direction of regenerative medicine, which aims to use targeted molecular cues to orchestrate complex tissue formation processes. frontiersin.org

Future Research Directions and Unexplored Avenues for Caprooyl Tetrapeptide 3 Acetate

Deeper Elucidation of Receptor-Ligand Interactions and Specificity

A fundamental area for future research lies in precisely identifying the cellular receptors with which Caprooyl Tetrapeptide-3 acetate (B1210297) interacts. While it is known to be a biomimetic of a growth factor, the specific receptors and the downstream signaling cascades they initiate are not fully characterized. incidecoder.comci.guide Future studies should aim to:

Identify Primary Receptors: Utilize techniques such as affinity chromatography and surface plasmon resonance to isolate and identify the specific cell surface receptors that bind to Caprooyl Tetrapeptide-3 acetate.

Characterize Binding Kinetics: Determine the binding affinity and kinetics of the peptide-receptor interaction to understand the strength and duration of the signal. nih.govnih.gov

Investigate Receptor Specificity: Assess the peptide's interaction with a panel of known growth factor receptors to determine its specificity and potential for off-target effects.

Understanding these fundamental interactions will provide a more precise mechanical framework for its observed effects on the extracellular matrix.

Exploration of Epigenetic Modifications Mediated by Peptide Activity

The long-term effects of peptides on cellular function may be partly mediated by epigenetic changes. nih.govnih.gov This is a largely unexplored area for this compound. Future research could investigate:

DNA Methylation Patterns: Analyze changes in DNA methylation in skin cells treated with the peptide to see if it alters gene expression profiles related to skin aging and repair.

Histone Modifications: Examine modifications to histone proteins, such as acetylation and methylation, which can influence chromatin structure and gene accessibility.

Non-coding RNA Regulation: Investigate the peptide's influence on the expression of microRNAs and other non-coding RNAs that play a role in post-transcriptional gene regulation.

Uncovering any epigenetic roles would represent a significant leap in understanding the depth and persistence of the peptide's biological activity.

Investigation into Cross-Talk with Other Biological Signaling Networks

Cellular signaling is a complex web of interconnected pathways. The effects of this compound are likely not limited to a single linear pathway. Future studies should explore:

Interaction with Inflammatory Pathways: Investigate how the peptide modulates key inflammatory signaling pathways, such as NF-κB and MAPK, which are known to be involved in skin aging. mdpi.com

Synergy with Other Growth Factors: Explore the potential for synergistic or antagonistic effects when combined with other known growth factors and signaling molecules present in the skin's microenvironment.

Impact on Cellular Metabolism: Assess whether the peptide influences cellular metabolic pathways, such as mitochondrial function and glucose metabolism, which are intrinsically linked to cellular health and aging.

Development of Novel In Vitro and Ex Vivo Models for Advanced Mechanistic Studies

To gain deeper insights into the mechanisms of this compound, more sophisticated model systems are required. Research in this area could focus on:

3D Skin Equivalents: Utilize three-dimensional, full-thickness skin models that more accurately mimic the in vivo environment to study the peptide's effects on cell-cell and cell-matrix interactions.

Gene-Edited Cell Lines: Employ CRISPR-Cas9 and other gene-editing technologies to create cell lines with specific gene knockouts or modifications to dissect the precise molecular players involved in the peptide's signaling cascade.

Microfluidic Devices: Develop "skin-on-a-chip" models to study the peptide's effects under controlled flow conditions and to investigate its interaction with other cell types, such as immune cells.

These advanced models will provide a more dynamic and physiologically relevant platform for mechanistic investigations.

Potential for Integration into Tissue Engineering Scaffolds for Research Applications

The ability of this compound to stimulate extracellular matrix production makes it a candidate for research applications in tissue engineering. creative-peptides.com Future investigations could explore:

Biofunctionalized Scaffolds: Incorporate the peptide into biocompatible scaffolds to create a microenvironment that promotes tissue regeneration and wound healing for research purposes.

Controlled Release Systems: Develop systems for the controlled and sustained release of the peptide from these scaffolds to optimize its effects on cell behavior over time.

Studying Cell Differentiation: Investigate the peptide's influence on the differentiation of stem cells within these engineered tissues, which could have broader implications for regenerative medicine research. caymanchem.com

Long-Term Observational Studies on Cellular Phenotypes in Controlled Environments

While short-term studies have demonstrated the effects of this compound, long-term studies are needed to understand its sustained impact on cellular behavior. incidecoder.com Future research should include:

Chronic Exposure Studies: Conduct long-term in vitro studies where cells are continuously exposed to the peptide to observe changes in cellular morphology, proliferation, and gene expression over extended periods.

Cellular Senescence: Investigate the peptide's long-term effects on cellular senescence, a key hallmark of aging.

Extracellular Matrix Remodeling: Analyze the long-term changes in the composition and organization of the extracellular matrix produced by cells in the presence of the peptide.

Q & A

Q. What in vivo models are suitable for evaluating the long-term effects of this compound on skin aging?

- Methodological Answer : Use UVB-induced photoaging models in hairless mice. Administer topical formulations (0.5–2% peptide) for 8–12 weeks and assess histological changes (e.g., epidermal thickness, collagen density via Masson’s trichrome staining). Validate biomarkers (e.g., MMP-1, elastin) via immunohistochemistry .

Q. How can molecular dynamics (MD) simulations elucidate the peptide’s interaction with extracellular matrix (ECM) proteins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.